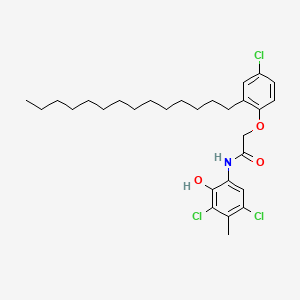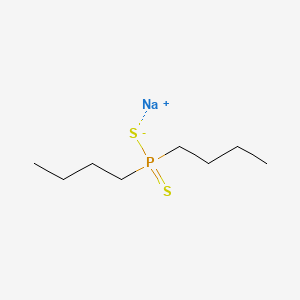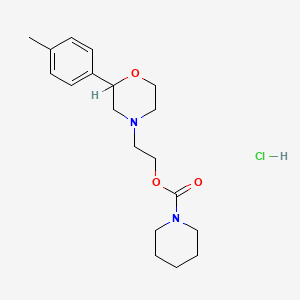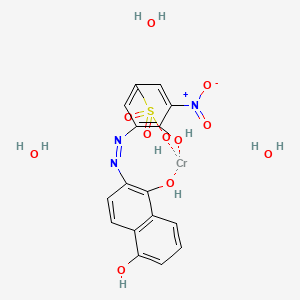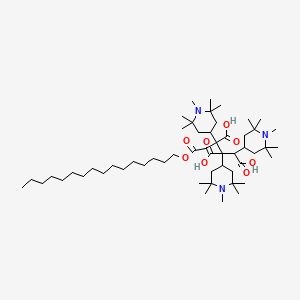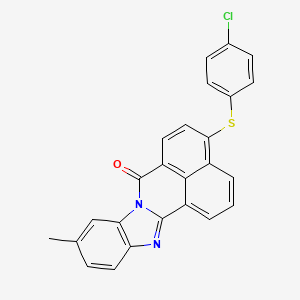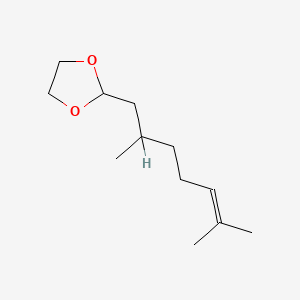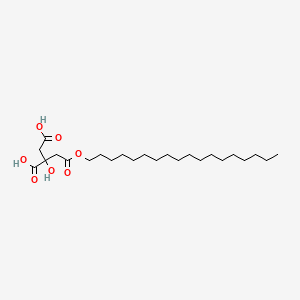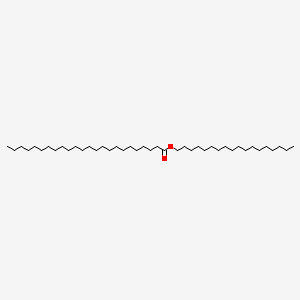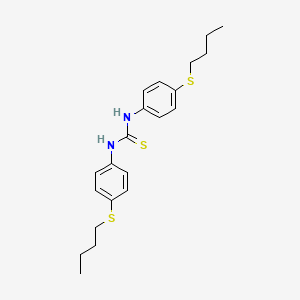
Bis((4-butylthiophenyl)amino)methane-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis((4-butylthiophenyl)amino)methane-1-thione is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis((4-butylthiophenyl)amino)methane-1-thione typically involves the reaction of 4-butylthiophenylamine with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which then undergoes cyclization to form the desired thioamide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Bis((4-butylthiophenyl)amino)methane-1-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Halides or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Bis((4-butylthiophenyl)amino)methane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique chemical properties.
作用機序
The mechanism by which Bis((4-butylthiophenyl)amino)methane-1-thione exerts its effects involves the interaction of the thioamide group with various molecular targets. The sulfur atom in the thioamide group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other biological pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: A coordination polymer with applications in luminescent sensing and antitumor activities.
Bis(4-amino-4H-1,2,4-triazole-5-thiols): Compounds with significant biological activities, including antimicrobial and anticancer properties.
Uniqueness
Bis((4-butylthiophenyl)amino)methane-1-thione is unique due to the presence of the butylthiophenyl group, which imparts distinct hydrophobic and electronic properties. This makes it particularly suitable for applications in materials science and as a ligand in coordination chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry.
特性
CAS番号 |
94966-88-8 |
|---|---|
分子式 |
C21H28N2S3 |
分子量 |
404.7 g/mol |
IUPAC名 |
1,3-bis(4-butylsulfanylphenyl)thiourea |
InChI |
InChI=1S/C21H28N2S3/c1-3-5-15-25-19-11-7-17(8-12-19)22-21(24)23-18-9-13-20(14-10-18)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H2,22,23,24) |
InChIキー |
YLXUEARYMIFJEZ-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)SCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


